

N3-Allyluridine Metabolic Labeling: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: N3-Allyluridine

Cat. No.: B15598211

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Application Notes and Protocols for the Analysis of Nascent RNA

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of **N3-Allyluridine** for the metabolic labeling of newly transcribed RNA. This method allows for the selective isolation and analysis of nascent RNA, providing critical insights into the dynamics of gene expression.

Introduction

Metabolic labeling of RNA with modified nucleosides is a powerful technique to distinguish newly synthesized transcripts from the pre-existing RNA pool. **N3-Allyluridine** is a uridine analog that is incorporated into nascent RNA by cellular RNA polymerases. The allyl group at the N3 position serves as a bioorthogonal handle, allowing for the specific attachment of reporter molecules, such as biotin or fluorophores, via a thiol-ene "click" reaction. This enables the enrichment of nascent RNA for downstream applications like next-generation sequencing (nascent-RNA-seq), RT-qPCR, and cellular imaging, providing a dynamic view of the transcriptome.

The primary advantages of this technique include its relatively low cytotoxicity compared to transcription inhibitors and the ability to introduce a wide variety of modifications to the labeled RNA. The thiol-ene reaction is a highly efficient and specific click chemistry reaction that proceeds under mild conditions, making it suitable for biological applications.

Principle of the Method

The **N3-Allyluridine** metabolic labeling workflow consists of three main stages:

- **Metabolic Labeling:** Cultured cells are incubated with **N3-Allyluridine**, which is taken up by the cells and converted into its triphosphate form. This modified nucleotide is then incorporated into newly transcribed RNA.
- **Thiol-Ene Click Chemistry:** The allyl-modified nascent RNA is then selectively conjugated to a thiol-containing reporter molecule (e.g., biotin-thiol for enrichment or a fluorescent-thiol for imaging) through a radical-initiated thiol-ene reaction.
- **Downstream Analysis:** Biotinylated RNA can be enriched using streptavidin-coated beads for subsequent analysis by sequencing or RT-qPCR. Fluorescently labeled RNA can be visualized within the cell.

Experimental Protocols

Materials and Reagents

Reagents for Cell Culture and Labeling:

- Cell culture medium and supplements
- **N3-Allyluridine** (synthesis required or custom order)
- Phosphate-buffered saline (PBS), RNase-free

Reagents for RNA Extraction:

- TRIzol reagent or equivalent
- Chloroform
- Isopropanol
- 75% Ethanol, RNase-free

Reagents for Thiol-Ene Click Chemistry:

- Thiol-modified biotin or fluorophore
- Radical initiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
- Dimethylformamide (DMF) or other suitable solvent
- UV lamp (365 nm)

Reagents for Labeled RNA Purification:

- Streptavidin-coated magnetic beads
- Wash buffers (e.g., high salt, low salt, and Tris-HCl buffers)
- Elution buffer (e.g., containing DTT for cleavable linkers, or harsher conditions for non-cleavable linkers)

Step-by-Step Experimental Procedures

Protocol 1: Metabolic Labeling of Nascent RNA with **N3-Allyluridine**

- Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
- Preparation of Labeling Medium: Prepare the required volume of complete cell culture medium containing the desired final concentration of **N3-Allyluridine**. The optimal concentration should be determined empirically for each cell type, but a starting range of 100 μ M to 500 μ M is recommended.
- Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the **N3-Allyluridine**-containing medium.
- Incubation: Incubate the cells for the desired labeling period. The incubation time will depend on the specific research question and the turnover rate of the RNA of interest. A typical starting point is 2-4 hours.
- Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to total RNA extraction.

Protocol 2: Total RNA Extraction

- Cell Lysis: Lyse the cells directly in the culture dish by adding 1 mL of TRIzol
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